molecular formula C24H22N2O3 B4733746 N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

Cat. No. B4733746
M. Wt: 386.4 g/mol
InChI Key: AACJOKNMZRKLLQ-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained attention for its potential use in scientific research. This chemical compound is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC), but is much more potent and has a longer duration of action. In

Mechanism of Action

N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. When N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects, including altered perception, mood, and cognition. N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has also been shown to have analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the inhibition of voltage-gated calcium channels. These effects can lead to altered perception, mood, and cognition, as well as analgesia and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has several advantages for use in lab experiments, including its high potency and long duration of action, which allows for precise dosing and prolonged effects. However, there are also several limitations to its use, including the potential for toxicity and the lack of knowledge about its long-term effects.

Future Directions

There are several future directions for research on N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, including the investigation of its effects on different cell types and tissues, the development of more selective agonists and antagonists for the CB1 and CB2 receptors, and the exploration of its potential therapeutic uses in the treatment of pain, inflammation, and other disorders. Additionally, more research is needed to understand the long-term effects of N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide on the body and brain.

Scientific Research Applications

N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has been used in scientific research to study the endocannabinoid system, which is a complex signaling system in the body that plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. This chemical compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide has also been used in studies to investigate the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

N-[(Z)-1-(2-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17-12-14-20(15-13-17)25-24(28)21(16-19-10-6-7-11-22(19)29-2)26-23(27)18-8-4-3-5-9-18/h3-16H,1-2H3,(H,25,28)(H,26,27)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACJOKNMZRKLLQ-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.